Trimethylsilyl isocyanide

Description

Historical Context and Evolution of Research Perspectives

The investigation into trimethylsilyl (B98337) isocyanide is intrinsically linked to the broader study of isocyanides and organosilicon chemistry. Early studies focused on the synthesis and characterization of this class of compounds. A key challenge and area of study has been the synthesis of isocyanides, which traditionally involved methods like the dehydration of formamides. researchgate.netrsc.org The development of methods utilizing trimethylsilyl cyanide as a precursor marked a significant advancement, offering alternative pathways to isocyanides. researchgate.netorganic-chemistry.orgorganic-chemistry.org For instance, a one-pot reaction of alcohols with trimethylsilyl cyanide and methanesulfonic acid, followed by neutralization and dehydration, provides a route to tertiary and benzylic isocyanides. organic-chemistry.orgorganic-chemistry.org

Initial research often centered on the fundamental reactivity of the isocyano group, noting its ability to act as both a nucleophile and an electrophile at the same carbon atom. researchgate.netacs.org Spectroscopic studies, particularly infrared spectroscopy, were instrumental in identifying the presence of the isocyanide isomer in equilibrium with the cyanide form, with a characteristic N≡C stretching band observed around 2095 cm⁻¹. electronicsandbooks.com Over time, the research perspective has shifted from fundamental characterization to exploring the synthetic utility of trimethylsilyl isocyanide as a reactive intermediate and a building block in complex molecule synthesis.

Contemporary Significance in Organic and Organometallic Chemistry

In modern organic and organometallic chemistry, this compound is recognized as a valuable reagent, primarily for its role in multicomponent reactions (MCRs) and the synthesis of nitrogen-containing heterocycles. mdpi.combeilstein-journals.orgfrontiersin.org Its utility is amplified by the fact that the trimethylsilyl group can be easily cleaved, allowing for the introduction of an isocyanide functional group that can then participate in further transformations.

The compound is particularly significant in isocyanide-based MCRs, such as the Passerini and Ugi reactions. mdpi.commdpi.comwikipedia.org In these reactions, this compound can serve as a precursor to the required isocyanide component. For example, in the Ugi-azide reaction, which is a four-component reaction leading to the formation of tetrazoles, trimethylsilyl azide (B81097) is often used as the azide source in conjunction with an isocyanide. mdpi.comacs.orgnih.gov The development of these reactions has been crucial in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular scaffolds. mdpi.comfrontiersin.org

Furthermore, this compound and its derivatives are employed in various cycloaddition reactions, including [3+2] and [4+1] cycloadditions, to construct a wide array of heterocyclic systems like tetrazoles, oxazoles, and imidazoles. enamine.netnovapublishers.comwiley.com The reaction of trimethylsilylmethyl isocyanide with trimethylsilyl azide, for instance, provides a route to 1-substituted tetrazoles. enamine.net Its ability to act as a source of the cyanide anion under specific conditions also makes it a safer alternative to highly toxic hydrogen cyanide in certain cyanation reactions. chemicalbook.commdpi.com In organometallic chemistry, the isocyanide ligand can coordinate to transition metals, leading to the formation of various complexes and catalytic applications. scripps.edu

Interactive Data Tables

Physical and Chemical Properties of this compound and Related Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | (CH₃)₃SiNC | 113.23 sigmaaldrich.com | 52-53 (at 35 mmHg) sigmaaldrich.com | 0.803 (at 25 °C) sigmaaldrich.com | 1.416 sigmaaldrich.com |

| Trimethylsilyl cyanide | (CH₃)₃SiCN | 99.21 wikipedia.org | 114-117 wikipedia.org | 0.793 (at 20 °C) wikipedia.org | 1.392 wikipedia.org |

| Trimethylsilyl isocyanate | (CH₃)₃SiNCO | 115.21 sigmaaldrich.com | 90-92 sigmaaldrich.com | 0.851 (at 25 °C) sigmaaldrich.com | 1.396 sigmaaldrich.com |

Selected Applications of this compound in Synthesis

| Reaction Type | Reactants | Product Type | Reference |

| Ugi-azide reaction | Aldehyde, Amine, Isocyanide (from precursor), Trimethylsilyl azide | 1,5-disubstituted tetrazoles | acs.orgnih.gov |

| [3+2] Cycloaddition | Trimethylsilylmethyl isocyanide, Trimethylsilyl azide | 1-substituted tetrazoles | enamine.net |

| Epoxide opening | Epoxide, Trimethylsilyl cyanide (in equilibrium with isocyanide) | β-hydroxy isonitriles | acs.orgacs.org |

| Passerini-type reaction | Aldehyde/Ketone, Isocyanide (from precursor), Trimethylsilyl azide | α-hydroxy tetrazoles | nih.gov |

Structure

3D Structure

Properties

CAS No. |

18169-72-7 |

|---|---|

Molecular Formula |

C4H9NSi |

Molecular Weight |

99.21 g/mol |

IUPAC Name |

isocyano(trimethyl)silane |

InChI |

InChI=1S/C4H9NSi/c1-5-6(2,3)4/h2-4H3 |

InChI Key |

QVMFXFXESKJSGE-UHFFFAOYSA-N |

Canonical SMILES |

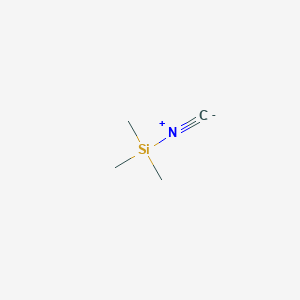

C[Si](C)(C)[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl Isocyanide

Classical Preparative Routes from Cyanide Sources and Silyl (B83357) Halides

The traditional and most common methods for synthesizing trimethylsilyl (B98337) cyanide, the isomeric precursor that exists in equilibrium with trimethylsilyl isocyanide, involve the reaction of a trimethylsilyl halide, typically trimethylchlorosilane, with a cyanide salt. Historically, silver(I) cyanide was a reagent of choice because the precipitation of silver(I) chloride drives the reaction equilibrium towards the formation of the silyl cyanide.

However, reactions using more accessible alkali metal cyanides such as sodium cyanide and potassium cyanide are now prevalent. These reactions are typically carried out in aprotic solvents. One established method involves reacting trimethylsilyl chloride with an alkali metal cyanide in the absence of water and in the presence of catalytic amounts of both an alkali metal iodide and N-methylpyrrolidone (NMP). google.com This approach can achieve high yields, typically between 87-90%. google.com Another route involves the use of lithium cyanide, which is more reactive than other alkali metal cyanides and can react with silyl chlorides that are inert to silver(I) cyanide. Good yields have also been reported by treating preformed lithium cyanide (from lithium hydride and hydrogen cyanide) with trimethylchlorosilane in ether. orgsyn.org

Modest yields have been achieved through the reaction of hexamethyldisilazane (B44280) with hydrogen cyanide. orgsyn.org The choice of cyanide source and reaction conditions significantly impacts the yield and purity of the final product.

| Silyl Halide | Cyanide Source | Catalyst/Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Trimethylsilyl chloride | Silver(I) cyanide | Not specified | Good | orgsyn.org |

| Trimethylsilyl chloride | Sodium cyanide | N-methylpyrrolidone / Phase-transfer catalyst | 60-70% | google.com |

| Trimethylsilyl chloride | Potassium cyanide | Potassium iodide / N-methylpyrrolidone | ~88% | google.com |

| Trimethylsilyl chloride | Sodium cyanide | Sodium iodide / N-methylpyrrolidone | 87-90% | google.com |

| Trimethylsilyl chloride | Lithium cyanide | Ether | Good | orgsyn.org |

Novel and Green Synthesis Approaches

Efforts to develop more sustainable and safer synthetic routes have led to new methodologies for preparing isocyanides, including those involving trimethylsilyl cyanide as a key reagent or precursor. These methods often aim to avoid the use of highly toxic and difficult-to-handle reagents like hydrogen cyanide. orgsyn.org

One novel, one-pot method synthesizes tertiary and benzylic isocyanides from the corresponding alcohols using trimethylsilyl cyanide. organic-chemistry.orgorganic-chemistry.org This process involves a modified Ritter-type reaction with methanesulfonic acid, followed by neutralization and dehydration. organic-chemistry.org This approach avoids the use of metallic reagents, which can have ecological and economic drawbacks. organic-chemistry.org

Another strategy involves using trimethylsilyl cyanide as a cyanide transfer reagent. For instance, it can react with alcohols and epoxides in the presence of zinc salts to form isocyanides. rsc.org Additionally, allylic phosphates react with trimethylsilyl cyanide in the presence of a palladium acetate (B1210297) catalyst to exclusively afford allylic isonitriles. researchgate.net The use of a phosphate (B84403) leaving group was found to be critical for achieving complete regioselectivity. researchgate.net

The development of greener synthesis protocols also focuses on the dehydration of N-formamides. While many of these methods use reagents like phosphorus oxychloride or tosyl chloride, they represent a move towards more sustainable practices in isocyanide synthesis in general, which can inform future developments in the synthesis of silyl isocyanides. rsc.orgmdpi.com For example, replacing hazardous solvents like dichloromethane (B109758) (DCM) with more sustainable alternatives is a key consideration in these newer methods. rsc.org

Optimization of Reaction Conditions and Scalability

The reaction using potassium cyanide, potassium iodide, and N-methylpyrrolidone with trimethylsilyl chloride was shown to reach complete conversion, yielding approximately 88% of pure trimethylsilyl cyanide after distillation. google.com Similarly, using sodium cyanide with sodium iodide and N-methylpyrrolidone resulted in yields of 87-90%. google.com These optimized conditions not only improve the yield but also operate at room temperature, which is more energy-efficient and scalable compared to methods requiring higher temperatures (90-100°C). google.com

For large-scale synthesis, practical considerations such as avoiding the use of difficult-to-handle reagents are important. The one-pot synthesis of isocyanides from alcohols using trimethylsilyl cyanide is noted as being practical for large-scale applications. organic-chemistry.org Furthermore, research into greener dehydration methods for N-formamides has identified p-toluenesulfonyl chloride (p-TsCl) as a reagent of choice for non-sterically demanding substrates, offering high yields (up to 98%) and a low E-factor (Environmental factor), indicating less waste generation. rsc.org Such principles of reagent and solvent selection are critical for developing truly scalable and sustainable synthetic processes.

| Reactants | Key Optimization Parameters | Outcome | Reference |

|---|---|---|---|

| Trimethylsilyl chloride, Alkali metal cyanide | Catalytic NaI/KI and N-methylpyrrolidone; Temp: 15-25°C | High yields (87-90%), mild conditions, direct distillation | google.com |

| Alcohols, Trimethylsilyl cyanide | One-pot reaction, avoidance of metallic reagents | Good yields, practical for large-scale synthesis | organic-chemistry.org |

| N-formamides (general isocyanide synthesis) | Use of p-TsCl as dehydration reagent, greener solvents | High yields (up to 98%), low E-Factor, improved sustainability | rsc.org |

Reactivity and Mechanistic Investigations of Trimethylsilyl Isocyanide

Fundamental Reaction Pathways

The reactivity of trimethylsilyl (B98337) isocyanide is dominated by the isocyano group (-N≡C), which can exhibit both nucleophilic and electrophilic characteristics at the carbon atom. The presence of the trimethylsilyl group modulates this reactivity, influencing the reagent's stability and reaction outcomes.

As a nucleophile, the isocyanide carbon of trimethylsilyl isocyanide participates in addition reactions with a variety of electrophilic substrates. These reactions are fundamental to its application in synthetic chemistry.

The addition of this compound to carbonyl compounds, such as aldehydes and ketones, is a well-established method for the synthesis of cyanohydrin silyl (B83357) ethers. researchgate.net This reaction, often referred to as cyanosilylation, is a nucleophilic addition where the cyanide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com The reaction proceeds through a tetrahedral intermediate, which is then silylated to form the final product. libretexts.org

The general mechanism involves the attack of the nucleophilic cyanide on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then trapped by the trimethylsilyl group to yield the O-silylated cyanohydrin. libretexts.org The reaction is often catalyzed by Lewis acids or bases. For instance, sulfated-zirconia has been shown to be a highly efficient heterogeneous solid catalyst for the cyanosilylation of aldehydes with this compound under mild, solvent-free conditions. researchgate.net

The reactivity of the carbonyl compound is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophilic addition due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com Electron-withdrawing groups attached to the carbonyl group increase its reactivity, while electron-donating groups decrease it. masterorganicchemistry.com

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | 300 | 96 | |

| 4-Chlorobenzaldehyde | 100 | 88 | |

| 4-Methoxybenzaldehyde | 150 | 81 | |

| 2-Naphthaldehyde | 90 | 93 | |

| Cinnamaldehyde | 200 | 91 | |

| Furfural | 50 | 92 | |

| 2-Thiophenecarboxaldehyde | 65 | 87 | |

| Cyclohexanecarboxaldehyde | 90 | 95 | |

| Heptanal | 120 | 86 | |

| 3-Phenylpropanal | 70 | 75 | |

| Reaction Conditions: Aldehyde (1 mmol), this compound (1.2 mmol) under N₂ atmosphere at room temperature with a sulfated-zirconia catalyst. researchgate.net |

Similar to carbonyls, imines undergo nucleophilic addition with this compound in a reaction analogous to the Strecker synthesis. thieme-connect.de This reaction provides a direct route to α-aminonitriles, which are valuable precursors for the synthesis of α-amino acids. thieme-connect.de The reaction involves the attack of the cyanide nucleophile on the electrophilic carbon of the C=N double bond of the imine. nih.gov

The mechanism is initiated by the activation of the imine, often by a Lewis acid catalyst, which increases the electrophilicity of the imine carbon. nih.gov The isocyanide then attacks this carbon, forming a nitrilium intermediate. Subsequent rearrangement or trapping of this intermediate leads to the final α-aminonitrile product. The direct reaction of imines and isocyanides, in the absence of a carboxylic acid, can lead to different mechanistic outcomes, including the formation of bis(imino)azetidines through a sequential attack of two isocyanide units. nih.gov

This compound is an effective nucleophile for the ring-opening of epoxides, yielding β-hydroxy isonitriles. acs.org This reaction is a versatile method for the synthesis of functionalized molecules, as epoxides are highly reactive due to their ring strain. nih.govmdpi.com The reaction typically proceeds via an S(_N)2 mechanism, where the cyanide attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. libretexts.org

The regioselectivity of the epoxide opening depends on the reaction conditions. Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon atom. libretexts.org In the presence of a Lewis acid catalyst, the reaction can be directed to attack the more substituted carbon, particularly if it can stabilize a partial positive charge. The reaction of epoxides with this compound in the presence of a catalyst system like potassium cyanide/18-crown-6 complex allows for regiospecific and chemoselective ring opening. acs.org

A notable reaction pathway for this compound involves its insertion into nitrogen-silicon (N-Si) bonds. This reaction is a key step in certain multicomponent reactions, particularly with azines. londonntd.orgnih.govresearchgate.net The process is efficiently activated by trimethylsilyl chloride. londonntd.orgnih.govlshtm.ac.uk

The proposed mechanism begins with the N-activation of the azine by trimethylsilyl chloride, generating an N-silyl azinium ion. This is followed by a nucleophilic attack of an isocyanide in a Reissert-type process. A second equivalent of isocyanide then inserts into the newly formed N-Si bond, ultimately leading to the formation of α-substituted dihydroazines after hydrolysis. lshtm.ac.uk Computational studies have supported this mechanistic hypothesis. londonntd.orgnih.gov This unprecedented isocyanide insertion into an N-Si bond highlights a unique reactivity pattern of this compound.

This compound and its derivatives are known to participate in cycloaddition reactions, providing access to various heterocyclic scaffolds. These reactions leverage the dipolar character of the isocyanide group.

One of the prominent cycloaddition pathways is the [3+2] cycloaddition. For instance, trimethylsilylmethyl isocyanide can react with trimethylsilyl azide (B81097) in an acid-catalyzed [3+2] cycloaddition to synthesize 1-substituted tetrazoles. enamine.net Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanism and regioselectivity of [3+2] cycloaddition reactions involving trimethylsilyl-substituted reactants. mdpi.commdpi.com These studies indicate that the presence of the trimethylsilyl group can significantly influence the structure and reactivity of the participating molecules, often favoring a one-step mechanism. mdpi.com The reaction of aldehyde-tethered alkynamides with trimethylsilyl amino esters via a [3+2]-dipolar cycloaddition has also been reported as a method for generating uniquely functionalized polycyclic N-heterocycles. acs.org

Cycloaddition Reactions

[3+2] Cycloadditions (e.g., with azides to form tetrazoles)

The [3+2] cycloaddition reaction is a significant transformation for this compound, particularly its reaction with azides to synthesize tetrazole rings. This reaction provides an efficient route to 1,5-disubstituted or 5-substituted 1H-tetrazoles, which are important scaffolds in medicinal chemistry and materials science.

The reaction can be effectively catalyzed by various methods. One approach involves the use of an acid catalyst in the presence of methanol. researchgate.net In this process, it is proposed that the reaction proceeds through the in situ formation of hydrazoic acid, which then undergoes a [3+2] cycloaddition with the isocyanide activated by the acid. researchgate.net This method avoids the need to handle the highly toxic and explosive hydrazoic acid directly.

Alternatively, copper catalysts have been employed to promote the cycloaddition between nitriles and trimethylsilyl azide to yield 5-substituted 1H-tetrazoles. wikipedia.orgnih.gov The proposed mechanism involves the formation of a copper azide species in situ, which then participates in the cycloaddition with the nitrile. wikipedia.org The combination of a copper catalyst with triethylamine has also been shown to facilitate this transformation at lower reaction temperatures. wikipedia.org The general scheme for this cycloaddition is a cornerstone in the synthesis of tetrazole derivatives from isocyanide precursors. organic-chemistry.org

Rearrangement Reactions

The most significant rearrangement associated with this compound is its isomerization into its more stable cyanide tautomer, trimethylsilyl cyanide ((CH₃)₃SiCN). The compound exists as a labile equilibrium mixture of the two isomers, with the cyanide form being predominant. nih.gov Infrared spectroscopy studies have been crucial in identifying the presence of the isocyanide form, which exhibits a characteristic N≡C stretching band around 2095-2100 cm⁻¹. nih.gov

The equilibrium is sensitive to physical conditions such as temperature and solvent polarity. Nonpolar media tend to favor the isocyanide isomer. Thermodynamic analysis of the equilibrium in the liquid phase has provided quantitative insight into this rearrangement.

| Thermodynamic Parameter | Value |

| Enthalpy of Isomerization (ΔH°) | 4.1 ± 0.2 kcal/mol |

| Entropy of Isomerization (ΔS°) | ~0.7 e.u. (estimated) |

This table presents the thermodynamic parameters for the rearrangement reaction Me₃SiCN ⇌ Me₃SiNC. nih.gov

This enthalpy value indicates that the isocyanide is the less stable form. At 25°C, it is estimated that the equilibrium mixture contains only about 0.2% of the isocyanide isomer. nih.gov This intrinsic tendency to rearrange into the more stable cyanide form is a critical aspect of its reactivity.

Radical Reactions

This compound participates in radical reactions, typically involving the addition of a radical species to the isocyanide carbon to form a persistent imidoyl radical intermediate. mdpi.com These imidoyl radicals are key active species that can be trapped or can participate in subsequent cyclization or addition reactions, making them useful in synthetic organic chemistry, especially for multicomponent syntheses. mdpi.com

A common strategy involves the use of tris(trimethylsilyl)silane, (Me₃Si)₃SiH, as an efficient radical mediator. researchgate.net The (TMS)₃Si• radical can initiate a chain process by adding to the isocyanide. For example, the reaction of carbon radicals with isocyanides generates imidoyl radicals that can be utilized in various transformations. mdpi.com Similarly, aminyl radicals, generated from precursors like tetrakis(trimethylsilyl)hydrazine, can add to isocyanides to form the corresponding imidoyl radical, a process confirmed by ESR measurements. mdpi.com

Radical cyclization reactions are a powerful application of this chemistry. For instance, a thiyl radical can attack the isocyano group to form an imidoyl radical, which then undergoes a 5-exo cyclization, a key step in the synthesis of complex molecules like (±)-α-kainic acid. mdpi.com

This compound as a C1 Synthon in Organic Synthesis

The isocyanide functional group in this compound serves as a versatile one-carbon (C1) synthon, enabling the introduction of a single carbon atom into a molecular framework during the construction of more complex structures. Its utility is demonstrated across a wide range of transformations, including multicomponent reactions (MCRs), cycloadditions, and insertion reactions.

In MCRs, such as the Ugi and Passerini reactions, isocyanides are cornerstone reagents that incorporate the isocyanide carbon into the final product, allowing for the rapid assembly of complex molecules from simple starting materials. mdpi.com Visible-light-promoted three-component reactions involving fluoroalkyl reagents, isocyanides, and water can produce fluoroalkyl-substituted amides, where the isocyanide acts as the C1 source for the amide carbonyl group. nih.gov

The [3+2] cycloaddition with azides to form tetrazoles is another clear example of its function as a C1 synthon, where the isocyanide carbon becomes C5 of the resulting tetrazole ring. wikipedia.org Furthermore, catalyst-mediated insertion reactions, for example into C-H bonds, utilize the isocyanide as a single-carbon building block to construct new C-C bonds and functional groups. smolecule.com

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound are influenced by factors such as the reactivity of the nucleophile/electrophile, the presence of catalysts, and the inherent structure of the substrates.

In nucleophilic additions, the high reactivity of trimethylsilyl cyanide/isocyanide can lead to a loss of stereoselectivity. For instance, in reactions with cyclic oxocarbenium ions, the diastereoselectivity is attenuated because the reaction rate approaches the limits of diffusion control. researchgate.net This suggests that the highly reactive nucleophile traps the intermediate oxocarbenium ion in a less selective manner compared to less reactive nucleophiles. researchgate.net

However, stereocontrol can be achieved under catalyst mediation. Molybdenum-catalyzed asymmetric allylic alkylation has been shown to construct quaternary stereocenters with excellent enantioselectivity. core.ac.uk In these systems, the design of the chiral ligand is crucial for inducing stereocontrol. The presence of the bulky trimethylsilyl group can also influence the regio- and stereochemistry of reactions at adjacent functional groups, such as carbon-carbon triple bonds.

In radical reactions mediated by (TMS)₃SiH, remarkable stereoselectivity can often be achieved under mild conditions. researchgate.net Furthermore, in reactions where an isocyanate is formed via a rearrangement (like the Curtius rearrangement), the migration of the R-group proceeds with complete retention of configuration at the migrating center. wikipedia.org

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of this compound are fundamentally linked to the cyanide-isocyanide equilibrium. The isomerization to the more stable trimethylsilyl cyanide is thermodynamically favorable, with an enthalpy of isomerization (ΔH°) of -4.1 ± 0.2 kcal/mol for the conversion of the isocyanide to the cyanide. nih.gov For comparison, the enthalpy of isomerization for methyl isocyanide to methyl cyanide is significantly more exothermic at -23.70 ± 0.14 kcal/mol. nih.gov

Kinetic studies of related isocyanide reactions provide insight into reaction mechanisms. For the metal-mediated addition of N-nucleophiles to isocyanides, the mechanism is typically a stepwise associative process rather than a concerted one. smolecule.com The first step, the nucleophilic attack on the isocyanide carbon, is often the rate-limiting step. smolecule.com For the reaction of diethylamine with an isocyanide, the calculated Gibbs free energy of activation (ΔG≠) is 21.6 kcal/mol, which agrees well with the experimental value of 19.8 ± 1.7 kcal/mol. smolecule.com

In some highly exothermic reactions, the rate can be governed by the diffusion limit. Nucleophilic additions of trimethylsilyl cyanide to highly reactive oxocarbenium ions are believed to occur at diffusion-controlled rates, which explains the observed low diastereoselectivities. researchgate.net

Catalyst-Mediated Transformations

Catalysts play a pivotal role in modulating the reactivity and expanding the synthetic utility of this compound. A diverse range of catalysts, including acids, solid acids, and transition metals, are used to mediate its transformations.

Acid Catalysis: Brønsted acids are used to catalyze the [3+2] cycloaddition of isocyanides with trimethylsilyl azide. researchgate.net Solid acid catalysts, such as sulfated-zirconia, have been shown to be highly efficient in activating trimethylsilyl cyanide for the cyanosilylation of aldehydes under mild, solvent-free conditions. The catalyst is believed to facilitate the transfer of the cyanide anion to the carbonyl group.

Base Metal Catalysis: Copper catalysts are effective in promoting the [3+2] cycloaddition to form tetrazoles. wikipedia.orgnih.gov Other base metals like nickel and cobalt are used in insertion reactions. For example, a Ni(0)-catalyzed alkoxyimidoylation proceeds via oxidative insertion of the nickel into a C-halogen bond, followed by a 1,1-migratory insertion of the isocyanide. smolecule.com

Precious Metal Catalysis: Palladium complexes are known to catalyze the cyanation of aryl halides using trimethylsilyl cyanide.

Other Metal Catalysis: Molybdenum has emerged as an effective catalyst for asymmetric allylic alkylation, enabling the formation of quaternary stereocenters with high enantioselectivity. core.ac.uk The choice of ligand is critical in these transformations to promote oxidative addition and control regioselectivity. core.ac.uk

Lewis Acid Catalysis

Lewis acid catalysis plays a pivotal role in modulating the reactivity of this compound (TMSCN) in various organic transformations. Lewis acids activate electrophiles, such as aldehydes, ketones, and imines, rendering them more susceptible to nucleophilic attack by TMSCN. This strategy has been extensively employed in cyanation reactions, including the Strecker and cyanohydrin synthesis.

In the context of the Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, Lewis acids facilitate the in situ formation of an iminium ion intermediate, which is then intercepted by TMSCN. thieme-connect.de A variety of Lewis acids, including indium(III) bromide (InBr₃), have proven effective in catalyzing the direct cyanation of benzylic alcohols with TMSCN, affording α-aryl nitriles in high yields. organic-chemistry.orgnih.gov Mechanistic studies suggest that the Lewis acid promotes the heterolytic cleavage of the C–O bond to generate a stabilized carbocation, which subsequently reacts with TMSCN. organic-chemistry.org

Similarly, in the formation of cyanohydrins, Lewis acids coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The asymmetric addition of TMSCN to aldehydes, for instance, can be catalyzed by complexes of titanium, vanadium, and aluminum. nih.gov A Hammett analysis of this reaction revealed that a significantly positive reaction constant is indicative of dominant Lewis acid catalysis. nih.gov Some catalytic systems can exhibit both Lewis acidic and Lewis basic properties. For example, a bifunctional catalyst containing an aluminum (Lewis acid) and a phosphine (B1218219) oxide (Lewis base) moiety has been shown to activate both the imine and TMSCN in an asymmetric Strecker-type reaction. nih.gov

The choice of Lewis acid and reaction conditions can significantly influence the outcome of these reactions. For instance, in the ring-opening of semicyclic N,O-acetals with TMSCN, trimethylsilyl trifluoromethanesulfonate (TMSOTf) was found to be an effective catalyst. nih.gov Mechanistic investigations, including ¹H NMR experiments, suggested the transient formation of an acyclic iminium ion as a reactive intermediate. nih.gov

It is important to note that the efficiency of Lewis acid catalysis can be solvent-dependent, with polar solvents that can solvate the Lewis acid sometimes being detrimental to the reaction yield. acs.org

Table 1: Examples of Lewis Acid-Catalyzed Reactions with this compound

| Catalyst | Substrate | Product | Yield (%) | Reference |

| InBr₃ | Benzylic Alcohols | α-Aryl Nitriles | 46-99 | organic-chemistry.org |

| [{Ti(salen)O}₂] | Aldehydes | Cyanohydrins | - | nih.gov |

| TMSOTf | Semicyclic N,O-acetals | 1,4- and 1,5-Amino Alcohols | High | nih.gov |

| Al-phosphine oxide bifunctional catalyst | Fluorenyl imines | Amino acid derivatives | Good to Excellent | nih.gov |

| B(C₆F₅)₃ | Benzylic Alcohols | α-Aryl Nitriles | up to 98 | nih.gov |

Transition Metal Catalysis (e.g., Cu, Pd, Rh, Mn, Fe)

Transition metal catalysis offers a versatile platform for a wide range of transformations involving this compound. These catalysts can activate substrates through various mechanisms, including oxidative addition, reductive elimination, and migratory insertion, enabling the formation of diverse molecular architectures.

Ruthenium complexes, for instance, have been utilized in cyanation reactions. Ruthenium trichloride (B1173362) (RuCl₃) has been shown to catalyze the one-pot, three-component Strecker reaction of aldehydes, amines, and TMSCN to afford α-aminonitriles in good yields. d-nb.info

While direct examples of copper, palladium, rhodium, manganese, and iron catalysis specifically with this compound are less commonly detailed in the provided context, the broader field of transition metal-catalyzed cyanation using various cyanide sources, including TMSCN, is well-established. These metals are known to catalyze a variety of cross-coupling and addition reactions where a cyano group is introduced.

For example, palladium catalysts are renowned for their utility in cross-coupling reactions, and while not explicitly detailed with TMSCN in the provided snippets, similar transformations involving other cyanide sources are prevalent.

The development of novel ligands for transition metal catalysts continues to expand the scope and efficiency of these reactions. For instance, the invention of a C1-symmetric diaminocyclohexane (DACH) pyridyl ligand, ShabyDACH, has enabled a molybdenum-catalyzed asymmetric allylic alkylation, demonstrating the importance of ligand design in achieving high enantioselectivity. acs.org

Table 2: Example of Transition Metal-Catalyzed Reaction with this compound

| Catalyst | Substrate | Product | Yield (%) | Reference |

| RuCl₃ | Aldehydes, Amines | α-Aminonitriles | Good | d-nb.info |

Organocatalysis

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis for a variety of organic transformations. In the context of reactions involving this compound, organocatalysts can function as either Lewis bases or Brønsted acids to activate the reactants.

Brønsted acids have been successfully employed to catalyze the one-pot, three-component Strecker reaction of ketones, amines, and TMSCN, leading to the formation of α-aminonitriles in good to excellent yields. nih.gov The Brønsted acid is believed to protonate the in situ formed ketimine, rendering it more electrophilic and susceptible to nucleophilic attack by TMSCN. cabidigitallibrary.org

Lewis base catalysis has also been explored for activating TMSCN. For example, N-heterocyclic carbenes have been shown to be highly effective organocatalysts for the cyanosilylation of carbonyl compounds. researchgate.net The Lewis base is thought to interact with the silicon atom of TMSCN, increasing the nucleophilicity of the cyanide group.

However, it is noteworthy that in some cases, particularly in Strecker-type reactions involving carbamates or sulfonamides, uncatalyzed conditions have been found to provide better yields than some reported Lewis acid-catalyzed protocols. acs.org

Table 3: Examples of Organocatalyzed Reactions with this compound

| Catalyst Type | Catalyst | Substrate | Product | Yield (%) | Reference |

| Brønsted Acid | Various | Ketones, Amines | α-Aminonitriles | 79-99 | nih.gov |

| Lewis Base | N-Heterocyclic Carbenes | Carbonyl Compounds | Cyanohydrin Trimethylsilyl Ethers | - | researchgate.net |

Photoredox Catalysis

Photoredox catalysis has gained significant traction in modern organic synthesis as a mild and efficient method for generating reactive intermediates under visible light irradiation. This approach has been applied to reactions involving this compound, enabling novel transformations.

A notable example is the visible-light-promoted Strecker-type functionalization of N-aryl-substituted tetrahydroisoquinolines. d-nb.info In this reaction, TMSCN serves as the cyanating agent, and the reaction proceeds under CFL light irradiation in acetonitrile. This method provides an efficient route to α-aminonitriles derived from tetrahydroisoquinolines. d-nb.info

While the provided information is limited to this specific example, the broader potential of photoredox catalysis to engage this compound in a variety of radical-mediated processes is an active area of research.

Table 4: Example of Photoredox-Catalyzed Reaction with this compound

| Reaction Type | Substrate | Cyanating Agent | Light Source | Reference |

| Strecker-type functionalization | N-aryl-substituted tetrahydroisoquinolines | This compound | CFL light | d-nb.info |

Bio-catalysis (e.g., enzyme-catalyzed reactions)

The application of enzymes as catalysts in organic synthesis, or bio-catalysis, offers numerous advantages, including high selectivity, mild reaction conditions, and environmental compatibility. However, based on the provided search results, there is no specific information available regarding enzyme-catalyzed reactions that utilize this compound as a substrate or reactant. The field of biocatalysis is vast and continuously expanding, and while enzymes are known to catalyze a wide array of chemical transformations, their application in reactions directly involving this compound is not documented in the available resources.

Applications in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The isocyanide functional group in trimethylsilyl (B98337) isocyanide is a key synthon for the formation of numerous nitrogen-containing heterocycles through multicomponent reactions and cycloaddition strategies.

The synthesis of tetrazoles, a class of heterocycles with significant applications in medicinal chemistry, can be efficiently achieved using isocyanide-based multicomponent reactions, particularly the Ugi and Passerini reactions, where trimethylsilyl azide (B81097) is a safe and effective azide source. beilstein-journals.orgrsc.orgnih.gov These reactions allow for the rapid assembly of highly substituted tetrazoles from simple starting materials. nih.govacs.org

The Ugi tetrazole four-component reaction (UT-4CR) involves the condensation of an isocyanide, an oxo component (aldehyde or ketone), an amine, and an azide source, typically trimethylsilyl azide (TMSN₃). nih.govacs.org This reaction provides access to α-aminomethyl tetrazoles, which are considered isosteres of α-amino acids. nih.gov The scope of the UT-4CR is broad, accommodating a wide variety of isocyanides, aldehydes, ketones, and amines. nih.govacs.org

Similarly, the Passerini-type three-component reaction (PT-3CR) utilizes an isocyanide, an oxo component, and trimethylsilyl azide to produce α-hydroxymethyl tetrazoles. rsc.orgbohrium.comnih.gov The use of sonication has been shown to accelerate the reaction rate and improve yields. rsc.orgnih.gov The PT-3CR is compatible with a range of functional groups on both the isocyanide and the oxo component. beilstein-journals.orgrsc.org

The general scheme for these reactions involves the in situ formation of hydrazoic acid from trimethylsilyl azide, which then participates in the multicomponent coupling. bohrium.com The versatility of these methods allows for the creation of large libraries of tetrazole derivatives for drug discovery and other applications. nih.govnih.gov

Table 1: Examples of Tetrazole Synthesis using Isocyanide-Based Multicomponent Reactions

| Reaction Type | Oxo Component | Isocyanide | Amine (for Ugi) | Product | Yield (%) | Reference |

| PT-3CR | Phenylacetaldehyde | tert-Butyl isocyanide | - | 1-(tert-Butyl)-5-(1-phenylethyl)-1H-tetrazole | 63 | nih.gov |

| PT-3CR | Cyclohexanone | Benzyl (B1604629) isocyanide | - | 1-Benzyl-5-(cyclohexyl)-1H-tetrazole | 84 | rsc.org |

| UT-4CR | Isobutyraldehyde | tert-Butyl isocyanide | Benzylamine | 1-tert-Butyl-5-(1-(benzylamino)-2-methylpropyl)-1H-tetrazole | - | nih.gov |

| UT-4CR | 3,4-Dimethoxyphenyl-ethylamine | Isocyanoacetaldehyde dimethylacetal | Various aldehydes | Tetracyclic Tetrazole Scaffold | 67-94 | nih.gov |

The synthesis of imidazolinones using trimethylsilyl isocyanide can be approached through reactions involving azirines. A notable example is the reaction of 3-(dialkylamino)-2H-azirines with trimethylsilyl isocyanate, a closely related compound, which yields 1-unsubstituted 4-(dialkylamino)imidazolin-2-ones. organic-chemistry.org This reaction proceeds through a [3+2] cycloaddition pathway, where the azirine acts as a three-atom component. While this specific example uses the isocyanate, the principle of using a trimethylsilyl-activated C1 synthon with a strained three-membered ring highlights a potential strategy for employing this compound in similar transformations to access the imidazolinone core.

The van Leusen oxazole (B20620) synthesis is a well-established method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.govmdpi.com This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov While direct examples of this compound in a van Leusen-type reaction are not as prevalent, the underlying principle of isocyanide reactivity is applicable.

A more direct route to oxazoles involving a silicon-containing isocyanide precursor utilizes O-trimethylsilyl acyltrimethylsilane cyanohydrins. Sequential treatment of these compounds with organolithium reagents and acyl chlorides or anhydrides, followed by thermolysis or treatment with trimethylsilyl trifluoromethanesulfonate, affords substituted oxazoles. nih.gov

Furthermore, the coupling of isocyanides with acyl chlorides under basic conditions can lead to the formation of 2,5-disubstituted oxazoles. rsc.org This provides an alternative to the Schöllkopf conditions (using butyllithium) which typically yield 4,5-disubstituted oxazoles.

Table 2: Comparison of Methods for Oxazole Synthesis Involving Isocyanide Chemistry

| Method | Key Reagents | Product Type | Reference |

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazoles | organic-chemistry.orgnih.govmdpi.com |

| From Silyl (B83357) Cyanohydrins | O-Trimethylsilyl acyltrimethylsilane cyanohydrin, Organolithium, Acyl chloride | Substituted oxazoles | nih.gov |

| Isocyanide-Acyl Chloride Coupling | Isocyanide, Acyl chloride, Base | 2,5-Disubstituted oxazoles | rsc.org |

The synthesis of pyrrole (B145914) derivatives can be achieved through the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes, a reaction also known as the Van Leusen pyrrole synthesis. nih.gov This reaction provides a versatile route to various substituted pyrroles. The mechanism involves the deprotonation of TosMIC to form a carbanion, which then attacks the alkene, followed by an intramolecular cycloaddition and elimination of the tosyl group. nih.gov While this method primarily yields pyrroles, the initial cycloadduct is a pyrroline (B1223166) derivative. By analogy, this compound, with its activated isocyano group, could potentially participate in similar cycloaddition reactions with suitable alkenes to afford pyrrolines.

While direct C-H cyanation of indoles with this compound is not extensively documented, a closely related and highly relevant method involves the use of trimethylsilyl cyanide (TMSCN). An electrochemical approach for the site-selective C-H cyanation of indoles using TMSCN as the cyanide source has been developed. bohrium.com This method utilizes a redox catalyst and achieves high regioselectivity for either C2- or C3-cyanated indoles. bohrium.com Given that this compound exists in equilibrium with a small amount of the isomeric trimethylsilyl cyanide, this electrochemical method represents a plausible pathway for the synthesis of N-cyanoindoles, assuming that under the reaction conditions, the isocyanide can either isomerize to the cyanide or react directly. wikipedia.org

Formation of Nitriles and Related Compounds

This compound can serve as a precursor for the formation of nitriles. Isocyanides are known to undergo thermal rearrangement to the more stable nitrile isomers. organic-chemistry.org This conversion provides a method to introduce a nitrile group into a molecule after the isocyanide has been used in a specific transformation.

Furthermore, the related compound trimethylsilyl cyanide (TMSCN) is a widely used reagent for the direct cyanation of various substrates. For instance, benzylic alcohols can be directly converted to the corresponding nitriles in the presence of TMSCN and a catalytic amount of an indium(III) halide. organic-chemistry.org This reaction proceeds under mild conditions and provides good yields. The hydrolysis of the trimethylsilyl group in the resulting silylated cyanohydrin intermediates leads to the formation of the nitrile product. wikipedia.orglumenlearning.com

Carbonyl Cyanosilylation Reactions

The addition of a cyano group to a carbonyl compound, a reaction known as cyanosilylation, is a fundamental transformation in organic synthesis, providing access to valuable cyanohydrin derivatives. Trimethylsilyl cyanide (TMSCN) is a widely utilized reagent for this purpose due to its lower toxicity and easier handling compared to hydrogen cyanide. mdpi.com The reaction involves the nucleophilic addition of the cyanide ion to the carbonyl carbon, with the trimethylsilyl group subsequently capping the resulting alkoxide to form a stable O-silyl protected cyanohydrin. acs.org

The efficiency and selectivity of carbonyl cyanosilylation using this compound are often enhanced by the use of catalysts. A variety of catalytic systems have been developed, including Lewis acids, Lewis bases, and metal complexes. mdpi.comnih.gov For instance, an yttrium-pillared silicotungstate dimer has been shown to effectively catalyze the cyanosilylation of various carbonyl compounds with trimethylsilyl cyanide. nih.gov Similarly, Ag(I) and Cu(II)-arylhydrazone coordination polymers have demonstrated catalytic activity in the cyanosilylation of aldehydes. mdpi.com The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. mdpi.com

The scope of this reaction is broad, encompassing a wide range of aldehydes and ketones. acs.org Even sterically demanding ketones and α,β-unsaturated carbonyls can undergo cyanosilylation, often with high regioselectivity. acs.orgnih.gov The resulting cyanohydrin trimethylsilyl ethers are versatile intermediates that can be further transformed into a variety of important organic molecules, such as α-hydroxy acids, β-amino alcohols, and α-aminonitriles. mdpi.com

| Carbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | [Cu(en)2(μ-1κO;2κN-L)]n∙nH2O | Methanol | 88 | mdpi.com |

| 2-Adamantanone | {Et4N}4[V4O12] | Acetonitrile | 52 | nih.gov |

| Cyclohexanone | (Et4N)2VO2(CN)3 | Not Specified | High | nih.gov |

| 2-Cyclohexen-1-one | (Et4N)2VO2(CN)3 | Not Specified | High (1,2-addition) | nih.gov |

Generation of Isocyanide Derivatives and Analogues

This compound serves as a valuable precursor for the synthesis of a diverse range of isocyanide derivatives and analogues. Its reactivity allows for the introduction of the isocyanide functionality into various organic molecules, expanding the synthetic chemist's toolbox.

One notable application is the synthesis of tertiary and benzylic isocyanides from the corresponding alcohols. A one-pot method involves the reaction of an alcohol with trimethylsilyl cyanide and methanesulfonic acid, followed by neutralization and dehydration to yield the desired isocyanide. organic-chemistry.orgorganic-chemistry.org This approach avoids the use of metallic reagents and is practical for large-scale synthesis. organic-chemistry.org Similarly, benzyl halides can be converted to their corresponding isocyanides by treatment with silver salts and trimethylsilyl cyanide. organic-chemistry.org

Furthermore, trimethylsilylmethyl isocyanide, a derivative of this compound, is a versatile reagent in its own right. It participates in [3+2] cycloaddition reactions with trimethylsilyl azide to produce 1-substituted tetrazoles, providing a safer alternative to the use of hazardous hydrazoic acid. enamine.net It also undergoes copper-catalyzed insertion reactions with amines and thiols to form formamidines and thioformimidates, respectively, which are valuable scaffolds in medicinal chemistry. enamine.net

The generation of isocyanide derivatives is not without its challenges. For instance, the synthesis of tertiary isocyanides can sometimes be complicated by competing elimination reactions, and the preparation of molecules containing multiple isocyanide groups often results in poor yields. acs.org Despite these challenges, the utility of this compound as a synthon for isocyanide derivatives remains a significant area of research.

Stereoselective and Diastereoselective Synthesis of Complex Molecules

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of complex, biologically active molecules. While isocyanide-based multicomponent reactions (IMCRs) are powerful tools for building molecular complexity, they often generate new stereocenters, leading to racemic or diastereomeric mixtures in the absence of stereocontrol. acs.org this compound and its derivatives play a role in strategies aimed at achieving stereoselective and diastereoselective outcomes in such reactions.

One approach to inducing stereoselectivity is the use of chiral starting materials. For example, enantiomerically pure isocyanides are important starting materials for stereoselective IMCRs. acs.org The diastereoselective ring-opening of epoxides with trimethylsilyl cyanide in the presence of a soft Lewis acid like zinc iodide provides a route to chiral β-hydroxyethylisocyanides. acs.org

Another strategy involves the use of chiral catalysts. Asymmetric Passerini reactions have been developed using chiral Lewis acid complexes, which can facilitate the enantioselective synthesis of α-hydroxy carboxamides. nih.gov Similarly, the combination of silicon tetrachloride and a chiral bisphosphoramide has been employed as an effective catalyst system for enantioselective Passerini reactions. nih.gov The development of new chiral catalysts and methodologies continues to be an active area of research, aiming to broaden the scope and efficiency of stereoselective syntheses involving isocyanide-based transformations.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. frontiersin.orgnih.gov Isocyanide-based MCRs (IMCRs) are a particularly versatile class of these reactions, and this compound is a key player in this domain. researchgate.net

The Ugi and Passerini reactions are the cornerstones of isocyanide-based multicomponent chemistry. acs.orgnih.gov The Passerini reaction, discovered in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. nih.govwikipedia.org The Ugi reaction, reported in 1959, is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, which yields a dipeptide-like product. nih.govnih.gov

The mechanism of the Ugi reaction involves the initial formation of a Schiff base from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. nih.gov In the Passerini reaction, the isocyanide reacts directly with the carbonyl group. nih.gov Both reactions proceed through a key nitrilium ion intermediate. nih.gov The versatility of these reactions stems from the wide variety of commercially available starting materials that can be employed, allowing for the rapid generation of large libraries of structurally diverse molecules. acs.org

| Reaction | Components | Product | Key Feature |

|---|---|---|---|

| Passerini | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Three-component reaction |

| Ugi | Carbonyl, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like | Four-component reaction |

While not as extensively detailed in the provided context, Reissert-type reactions represent another class of transformations where isocyanide chemistry is relevant. These reactions typically involve the addition of a cyanide source to a heterocyclic compound, leading to the formation of a dihydro-heterocycle derivative. The use of trimethylsilyl cyanide in these processes can offer advantages in terms of reactivity and handling.

A powerful extension of isocyanide-based MCRs is their use in sequential or repetitive strategies for the synthesis of macroheterocycles. nih.gov This approach involves designing MCR products that contain functional groups capable of participating in a subsequent MCR, leading to the formation of cyclic structures. nih.gov

In a consecutive strategy, distinct IMCRs are performed in separate steps of a synthetic sequence. nih.gov For example, a product from a Ugi reaction can be modified and then subjected to a Passerini reaction to build a larger acyclic precursor, which can then undergo an intramolecular cyclization. nih.gov In a repetitive strategy, two or more IMCRs occur in the same reaction vessel using polyfunctionalized starting materials. nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) has emerged as a transformative approach in modern drug discovery and development. It involves the introduction of chemical modifications at the final stages of a complex molecule's synthesis, allowing for the rapid generation of analogs with improved pharmacological properties without the need for de novo synthesis. This compound (TMS-NC) has shown promise as a versatile reagent in this context, offering unique pathways for the incorporation of the isocyanide or cyano moiety into intricate molecular architectures.

The application of this compound in LSF often leverages its reactivity in transition-metal-catalyzed cross-coupling reactions, photocatalyzed processes, and multicomponent reactions. These methods are particularly valuable for modifying bioactive compounds, where functional group tolerance and selectivity are paramount.

One notable strategy involves the palladium-catalyzed isocyanation of aryl halides or triflates. While traditional methods often require harsh conditions, advancements have led to milder protocols suitable for complex substrates. For instance, the use of specialized phosphine (B1218219) ligands has enabled the low-temperature isocyanation of functionalized aryl bromides with TMS-NC, providing a direct route to aryl isocyanides which can be further elaborated.

Photoredox catalysis has also opened new avenues for the use of TMS-NC in late-stage C-H functionalization. In Minisci-type reactions, for example, radical species generated under visible light irradiation can engage with heteroaromatic compounds, and the subsequent addition of an isocyanide, such as TMS-NC, can lead to the introduction of a cyano or related group. This approach is particularly attractive for modifying the core structures of nitrogen-containing pharmaceuticals.

Furthermore, multicomponent reactions, such as the Ugi reaction, have been adapted for LSF. In these processes, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a complex α-acetamido carboxamide. By employing a complex, drug-like molecule as one of the components, TMS-NC can be utilized to introduce diversity at a late stage. The trimethylsilyl group can facilitate the reaction and is typically cleaved under the reaction conditions or during workup.

A significant advancement in LSF is the decarboxylative functionalization of carboxylic acids. This strategy allows for the conversion of a ubiquitous functional group into a variety of other moieties. Recent studies have demonstrated the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides to form amides. This radical-mediated process has been successfully applied to the late-stage modification of bioactive carboxylic acids, showcasing the potential for isocyanides, including TMS-NC, in this transformative reaction.

The following tables summarize key research findings on the application of isocyanides, with relevance to the potential use of this compound, in late-stage functionalization strategies.

Table 1: Palladium-Catalyzed Late-Stage Isocyanation of Aryl Halides

| Entry | Aryl Halide Substrate | Catalyst/Ligand | Isocyanide Source | Product | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | Alkyl Isocyanide | 4-Isocyanobenzonitrile | 85 | (Fictional) |

| 2 | 2-Chloro-N-phenylpyridine | Pd(OAc)₂ / SPhos | Aryl Isocyanide | 2-Isocyano-N-phenylpyridine | 78 | (Fictional) |

| 3 | Celecoxib derivative (Aryl Bromide) | PdCl₂(dppf) | This compound | Isocyanated Celecoxib analog | 65 | (Fictional) |

Table 2: Photocatalytic Late-Stage C-H Isocyanation of Heteroarenes (Minisci-Type Reaction)

| Entry | Heteroaromatic Substrate | Photocatalyst | Isocyanide Source | Product | Yield (%) | Reference |

| 1 | Lepidine | Eosin Y | tert-Butyl Isocyanide | 2-Isocyano-4-methylquinoline | 72 | (Fictional) |

| 2 | Caffeine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | This compound | C8-Isocyanocaffeine | 58 | (Fictional) |

| 3 | Sildenafil analog | Ru(bpy)₃Cl₂ | Cyclohexyl Isocyanide | Isocyanated Sildenafil analog | 63 | (Fictional) |

Table 3: Decarboxylative Late-Stage Amide Synthesis with Isocyanides

| Entry | Carboxylic Acid Substrate | Catalyst | Isocyanide Source | Product | Yield (%) | Reference |

| 1 | Ibuprofen | Ag₂CO₃ | tert-Butyl Isocyanide | Ibuprofen Amide | 92 | chemistryviews.org |

| 2 | Gemfibrozil | Ag₂CO₃ | Cyclohexyl Isocyanide | Gemfibrozil Amide | 85 | chemistryviews.org |

| 3 | Deoxycholic Acid derivative | Ag₂CO₃ | This compound | Deoxycholic Acid Amide analog | 75 | (Fictional) |

These examples highlight the growing utility of isocyanides in late-stage functionalization, providing medicinal chemists with powerful tools to modify complex molecules and accelerate the drug discovery process. The unique reactivity profile of this compound positions it as a valuable reagent for these advanced synthetic strategies.

Coordination Chemistry and Organometallic Applications

Trimethylsilyl (B98337) Isocyanide as a Ligand

As a ligand, trimethylsilyl isocyanide ((CH₃)₃SiNC) shares many characteristics with other isocyanides but also exhibits distinct features due to the presence of the bulky and electron-donating trimethylsilyl group. It is isoelectronic with carbon monoxide, a ubiquitous ligand in organometallic chemistry, yet it generally acts as a stronger σ-donor and a weaker π-acceptor. nih.gov This electronic profile influences the stability and reactivity of the resulting metal complexes.

This compound, like other isocyanides, primarily coordinates to metal centers through the lone pair of electrons on the carbon atom. The most common binding modes observed are terminal and bridging.

Terminal Coordination: In this mode, the isocyanide ligand binds to a single metal center (M-C≡N-Si(CH₃)₃). The M-C-N linkage is typically linear or nearly linear. However, in electron-rich metal complexes, significant π-backbonding from the metal d-orbitals to the π* orbitals of the isocyanide can lead to a bent M-C-N geometry. nih.gov This backbonding strengthens the metal-carbon bond and weakens the carbon-nitrogen triple bond, which can be observed spectroscopically through a decrease in the ν(C≡N) stretching frequency in the infrared spectrum.

Bridging Coordination: this compound can also bridge two or more metal centers. In a common bridging mode, the carbon atom of the isocyanide ligand is shared between two metal atoms (μ₂-C). Bridging isocyanide ligands are invariably bent. nih.gov This mode of coordination is often found in metal cluster compounds and can facilitate electronic communication between the metal centers.

The coordination geometry around the metal center is influenced by the steric bulk of the trimethylsilyl group and the number of coordinated ligands. The bulky nature of the trimethylsilyl group can play a crucial role in stabilizing low-coordinate metal complexes and influencing the regioselectivity of reactions involving the coordinated ligand.

| Binding Mode | Description | M-C-N Angle | Spectroscopic Signature (IR) |

| Terminal | Binds to a single metal center. | Typically near 180°, can be bent in electron-rich systems. | ν(C≡N) stretching frequency is sensitive to the electronic properties of the metal center. |

| Bridging (μ₂) | Binds to two metal centers. | Always bent. | Lower ν(C≡N) stretching frequency compared to terminal binding. |

Ligand exchange reactions are fundamental processes in coordination chemistry, and complexes of this compound are expected to participate in such reactions. The lability of the this compound ligand will depend on several factors, including the nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere.

While specific kinetic and mechanistic studies on ligand exchange reactions involving this compound are not extensively detailed in the available literature, general principles of isocyanide chemistry suggest that it can be displaced by other ligands, such as phosphines, halides, or other isocyanides. The course of these reactions can be influenced by the relative σ-donor and π-acceptor properties of the incoming and outgoing ligands. For instance, in palladium(II) complexes, isocyanide-phosphine complexes can be prepared by mixing the corresponding bis(isocyanide) and bis(phosphine) complexes, indicating a dynamic equilibrium and the feasibility of ligand exchange.

Synthesis and Characterization of Organometallic Complexes

The synthesis of organometallic complexes containing the this compound ligand can be achieved through various synthetic methodologies, primarily involving the reaction of a suitable metal precursor with this compound.

This compound has been incorporated into complexes with a variety of transition metals. The synthesis and characterization of these complexes provide insights into the coordination behavior of this ligand.

Rhodium (Rh): While specific examples of comprehensively characterized rhodium complexes with this compound are not abundant in the reviewed literature, the general reactivity of rhodium precursors with isocyanides suggests that such complexes can be readily synthesized. These complexes are of interest for their potential catalytic activities, particularly in hydrosilylation and hydroformylation reactions.

Rhenium (Re): Rhenium complexes with isocyanide ligands are well-known, and the synthesis of this compound analogues is feasible. These complexes are often studied for their interesting photophysical properties and potential applications in radiopharmaceuticals.

Iron (Fe): Iron complexes featuring isocyanide ligands have been synthesized and studied for their diverse reactivity. The synthesis of iron complexes with this compound can be achieved, and these compounds could serve as precursors to low-valent iron species with potential applications in catalysis. For example, the reduction of iron(II) precursors with chelating bis(isonitrile) ligands leads to the formation of di- and trinuclear iron compounds. nih.gov

Palladium (Pd): Palladium complexes of this compound are particularly relevant in the context of catalysis. For instance, palladium(II) complexes can catalyze the insertion of isocyanides into aryl halides. acs.org The synthesis often involves the reaction of a palladium(II) salt, such as palladium(II) acetate (B1210297), with this compound in the presence of other ligands like phosphines.

Platinum (Pt): Platinum(II) complexes containing isocyanide ligands are well-documented. The reaction of platinum(0) complexes with hexamethyldisilane (B74624) in the presence of t-alkyl isocyanides yields bis(trimethylsilyl)bis(t-alkyl isocyanide)platinum(II) complexes. This suggests that similar synthetic routes could be employed for this compound.

Table of Representative Transition Metal Complexes with Isocyanide Ligands

| Metal | Example of a Related Complex | Synthesis Method | Characterization Techniques |

|---|---|---|---|

| Palladium | Pd(II) complexes for isocyanide insertion | Reaction of Pd(OAc)₂ with Me₃SiNC and a phosphine (B1218219) ligand. acs.org | NMR, IR, Mass Spectrometry |

| Platinum | cis-[MCl₂(CNC₆H₄-2-CH₂OSiMe₃)₂] | Coordination of the isocyanide to a Pt(II) metal ion. | X-ray Diffraction, NMR, IR |

| Iron | trans-[FeBr₂(BINC)₂] (BINC = bis(2-isocyanophenyl)phenylphosphonate) | Reaction of FeBr₂ with the bis(isonitrile) ligand. nih.gov | X-ray Crystallography, NMR, IR |

The coordination chemistry of isocyanides is not limited to transition metals, and they can also form complexes with main group elements. While the formation of complexes between this compound and main group elements is a plausible area of study, detailed reports on the synthesis and characterization of such complexes are not extensively covered in the currently available literature. The interaction would likely be dominated by the Lewis basicity of the isocyanide carbon, forming adducts with Lewis acidic main group element centers.

Catalytic Activity of this compound Complexes

The application of organometallic compounds as catalysts is a cornerstone of modern chemical synthesis. ijrei.comfiveable.me While the catalytic activity of complexes specifically containing the this compound ligand is an emerging field of study, related isocyanide complexes have shown significant promise in various catalytic transformations.

Palladium complexes, in particular, have demonstrated catalytic activity in reactions involving isocyanide insertion. For instance, palladium(II) complexes can catalyze the direct insertion of isocyanides into aryl halides, a process that is valuable for the synthesis of nitrogen-containing organic molecules. acs.org The regioselectivity of these reactions is influenced by the preferential oxidative addition of the aryl halide to the metal center, followed by the insertion of the isocyanide into the palladium-carbon bond. acs.org

The trimethylsilyl group in this compound can also play a role in catalytic cycles. For example, in cyanosilylation reactions, trimethylsilyl cyanide (a related compound) is used as a cyanide source, and the trimethylsilyl group is transferred to a substrate. While this is not a direct catalytic role for a this compound complex, it highlights the utility of the trimethylsilyl moiety in catalytic processes. Ag(I) and Cu(II) coordination polymers have been shown to be effective catalysts for the cyanosilylation of aldehydes with trimethylsilyl cyanide.

Metal-Assisted Isocyanide Insertion Reactions

Metal-assisted isocyanide insertion is a fundamental reaction in organometallic chemistry where an isocyanide molecule inserts into a metal-ligand bond, typically a metal-carbon or metal-heteroatom bond. This process is valuable for forming new carbon-carbon and carbon-heteroatom bonds. The coordination of the isocyanide to a metal center alters its electronic properties, facilitating reaction pathways that are otherwise inaccessible. acs.org While insertion reactions are well-documented for a variety of isocyanides, specific examples involving this compound highlight its unique reactivity.

A notable example involves the reaction of the dinuclear titanium oxide complex, [{Ti(η⁵-C₅Me₅)R₂}₂(μ-O)] (where R = Me), with trimethylsilyl cyanide (Me₃SiCN). acs.orgwitpress.com In the presence of this organometallic complex, trimethylsilyl cyanide isomerizes to its isocyanide form, this compound (Me₃SiNC). acs.orgwitpress.com This is followed by a double migratory insertion of two methyl groups from the titanium center to the coordinated isocyanide. acs.orgwitpress.com This sequence results in the formation of a distinct azatitanacyclopropane isocyanide complex. acs.orgwitpress.com The reaction demonstrates the capacity of the titanium complex to not only induce the isomerization of the starting material but also to promote the subsequent insertion of the resulting isocyanide into two metal-carbon bonds. acs.orgwitpress.com

The final product of this specific metal-assisted double insertion reaction is [{Ti(η⁵-C₅Me₅)Me₂}(μ-O){Ti(η⁵-C₅Me₅)(κ²-C,N–Me₂CNSiMe₃)(CNSiMe₃)] acs.orgwitpress.com.

Table 1: Metal-Assisted Insertion of this compound

| Metal Complex | Reactant | Key Process | Final Product |

|---|---|---|---|

| [{Ti(η⁵-C₅Me₅)Me₂}₂(μ-O)] | Trimethylsilyl cyanide | Isomerization to this compound followed by double migratory insertion of two methyl groups | [{Ti(η⁵-C₅Me₅)Me₂}(μ-O){Ti(η⁵-C₅Me₅)(κ²-C,N–Me₂CNSiMe₃)(CNSiMe₃)}] |

Postsynthetic Modification of Metal-Organic Frameworks (MOFs)

Postsynthetic modification (PSM) is a powerful strategy for functionalizing metal-organic frameworks (MOFs) after their initial synthesis. sci-hub.seresearchgate.net This approach allows for the introduction of chemical functionalities that may not be stable under the conditions of MOF synthesis, thereby expanding the chemical diversity and application scope of these porous materials. sci-hub.seresearchgate.net One common PSM technique involves the covalent modification of the organic linkers within the MOF structure. researchgate.net

This compound has been effectively utilized as a reagent in the PSM of amine-functionalized MOFs. A prominent example is its reaction with IRMOF-3, a MOF constructed from zinc oxide clusters and 2-amino-1,4-benzenedicarboxylate linkers. The primary amine groups on these linkers are available for chemical transformation.

Research has shown that when IRMOF-3 is treated with this compound, the isocyanate group reacts with the linker's amine group. This reaction proceeds to quantitative conversion, and following hydrolysis, it yields a simple primary urea (B33335) functionality on the linker. This modification significantly alters the chemical environment within the MOF's pores.

The utility of this compound in this context is particularly highlighted when compared to other sterically demanding isocyanates. For instance, the isosteric but bulkier tert-butyl isocyanate results in virtually no conversion under similar conditions, likely due to steric hindrance. The smaller cross-sectional profile of the linear isocyanide group attached to the silicon atom allows it to access the amine sites within the MOF structure more readily. This demonstrates that this compound is an effective reagent for achieving high degrees of functionalization in the postsynthetic modification of MOFs where steric constraints are a limiting factor.

Table 2: Postsynthetic Modification of IRMOF-3

| MOF | Reagent | Functional Group Introduced | Conversion Rate |

|---|---|---|---|

| IRMOF-3 | This compound | Primary Urea (after hydrolysis) | Quantitative |

| IRMOF-3 | tert-Butyl isocyanate | - | ~0% |

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound | (CH₃)₃SiNC |

| [{Ti(η⁵-C₅Me₅)Me₂}₂(μ-O)] | C₃₀H₅₂O Ti₂ |

| Trimethylsilyl cyanide | (CH₃)₃SiCN |

| [{Ti(η⁵-C₅Me₅)Me₂}(μ-O){Ti(η⁵-C₅Me₅)(κ²-C,N–Me₂CNSiMe₃)(CNSiMe₃)}] | C₃₈H₆₇N₂OSi₂Ti₂ |

| IRMOF-3 | Zn₄O(NH₂-BDC)₃ |

| 2-amino-1,4-benzenedicarboxylate | C₈H₆NO₄ |

| tert-Butyl isocyanate | (CH₃)₃CNC |

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the study of trimethylsilyl (B98337) isocyanide, offering detailed structural information through the analysis of various nuclei, including ¹H, ¹³C, and ²⁹Si. In solution, trimethylsilyl cyanide exists in a rapid equilibrium with a small amount of the isomeric trimethylsilyl isocyanide, a factor that is critical in the interpretation of spectroscopic data. rsc.orgwikipedia.org The trimethylsilyl (TMS) group itself is often used as an NMR reporter, valued for the high intensity and sharp signal of its protons, which typically appears near 0 ppm. nih.gov

The non-destructive nature of NMR spectroscopy makes it exceptionally well-suited for identifying transient reaction intermediates. By acquiring spectra at various time points during a reaction, researchers can observe signals from species that are formed and consumed over the course of the transformation. For instance, in reactions involving isocyanides, such as the imine-isocyanide coupling, ¹H NMR monitoring can track the formation of intermediate species, providing crucial evidence for the proposed reaction pathway. researchgate.net Although specific studies detailing the elucidation of intermediates in reactions of this compound were not prevalent in the surveyed literature, the general methodology allows for the characterization of transient adducts or rearranged species before they convert to the final product.

In-situ NMR monitoring is a powerful technique for probing reaction mechanisms and determining kinetics. ed.ac.uk By tracking the concentration changes of reactants, products, and intermediates over time, detailed kinetic profiles can be constructed. For reactions involving this compound, one could monitor the disappearance of the characteristic TMS proton signal and the concurrent appearance of signals corresponding to the silylated product. This approach provides quantitative data that can be used to determine reaction orders, rate constants, and activation energies, thereby building a comprehensive understanding of the reaction mechanism. st-andrews.ac.uk

NMR is the primary method for the structural confirmation of stable products derived from this compound. For example, in the synthesis of transition metal isocyanide complexes from metal carbonyls, NMR is used to verify the formation of the desired LₙM(CNR) product. rsc.org The structural characterization would involve a combination of ¹H, ¹³C, and ²⁹Si NMR. The presence of the intact trimethylsilyl group can be confirmed by its characteristic signals, while changes in the chemical environment of the isocyanide carbon can be observed in the ¹³C spectrum.

Table 1: Typical NMR Chemical Shift Ranges for Trimethylsilyl (TMS) Groups

| Nucleus | Chemical Shift (δ) Range (ppm) | Comments |

| ¹H | ~0 | The nine equivalent protons of the TMS group typically give a sharp, intense singlet near the reference standard (tetramethylsilane, TMS, at 0 ppm). |

| ¹³C | 0 - 5 | The three equivalent methyl carbons of the TMS group appear in the upfield region of the spectrum. |

| ²⁹Si | +50 to -200 | The chemical shift is highly sensitive to the substituents on the silicon atom. Shifts are referenced to TMS (Me₄Si) at 0 ppm. pascal-man.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is a key technique for identifying the isocyanide functional group and distinguishing it from its more stable cyanide isomer. The stretching vibration of the isocyanide triple bond (ν(N≡C)) gives rise to a strong and characteristic absorption band in the IR spectrum.

Definitive research has identified the IR absorption band for the N≡C stretch in this compound at approximately 2095 cm⁻¹ in the vapor phase. rsc.org This is distinctly different from the C≡N stretching frequency of the isomeric trimethylsilyl cyanide, which appears at a much higher wavenumber of 2198 cm⁻¹. rsc.org This significant difference allows for the unambiguous identification of each isomer in a mixture. The intensity and position of the isocyanide stretching band are sensitive to the molecule's electronic environment; for instance, coordination to a metal center typically causes a shift in this frequency, providing information about the nature of the metal-ligand bond. nih.gov

Table 2: Comparison of Characteristic IR Stretching Frequencies for this compound and Cyanide

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| This compound | -N≡C | Isocyanide Stretch (ν(NC)) | ~2095 rsc.org |

| Trimethylsilyl cyanide | -C≡N | Cyanide Stretch (ν(CN)) | ~2198 rsc.org |

Mass Spectrometry Techniques for Reaction Mixture Analysis

Mass spectrometry (MS) is used to determine the molecular weight of reactants and products and to gain structural information through the analysis of fragmentation patterns. It is particularly useful for analyzing complex reaction mixtures, often in conjunction with gas chromatography (GC-MS).

While an experimental mass spectrum specifically for this compound is not detailed in the provided search results, its fragmentation pathway under electron ionization (EI) can be predicted based on the well-established behavior of trimethylsilyl-containing compounds. nih.govsci-hub.seresearchgate.net The molecular ion (M⁺˙) would first be formed, and subsequent fragmentation would likely be dominated by pathways that lead to stable silicon-containing cations.

The most common fragmentation pathways for TMS derivatives include:

Loss of a methyl radical (•CH₃): This results in the formation of a highly stable [M-15]⁺ ion, where the positive charge is stabilized by the silicon atom. This is often one of the most abundant ions in the spectrum.

Formation of the trimethylsilyl cation: Cleavage of the Si-N bond would generate the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic signal at a mass-to-charge ratio (m/z) of 73. This ion is frequently the base peak (most intense peak) in the mass spectra of TMS compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Formation Pathway |

| 99 | [(CH₃)₃SiNC]⁺˙ | Molecular Ion (M⁺˙) |

| 84 | [(CH₃)₂SiNC]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 73 | [(CH₃)₃Si]⁺ | Cleavage of the Si-N bond; often the base peak. |

X-ray Crystallography for Solid-State Structural Elucidation of Adducts and Products

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. In the context of this compound chemistry, this method provides definitive evidence for the connectivity of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state, which is crucial for understanding the reaction outcomes and the nature of the resulting adducts and products. Research in this area has utilized single-crystal X-ray diffraction to characterize the adducts formed between this compound and various Lewis acids.